molecular formula C15H11FN2O2S B2779506 3-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 313469-41-9

3-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2779506
CAS No.: 313469-41-9
M. Wt: 302.32
InChI Key: HDFDOMLAJISFQF-UHFFFAOYSA-N
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Description

3-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 3-fluorobenzoyl chloride with 6-methoxy-1,3-benzothiazol-2-amine. The reaction is carried out under mild conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

3-fluorobenzoyl chloride+6-methoxy-1,3-benzothiazol-2-amineThis compound+HCl\text{3-fluorobenzoyl chloride} + \text{6-methoxy-1,3-benzothiazol-2-amine} \rightarrow \text{this compound} + \text{HCl} 3-fluorobenzoyl chloride+6-methoxy-1,3-benzothiazol-2-amine→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria and fungi . Additionally, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Properties

IUPAC Name

3-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2S/c1-20-11-5-6-12-13(8-11)21-15(17-12)18-14(19)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFDOMLAJISFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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